molecular formula C10H9NO2 B8558524 Methyl 5-(prop-1-yn-1-yl)picolinate

Methyl 5-(prop-1-yn-1-yl)picolinate

Cat. No.: B8558524
M. Wt: 175.18 g/mol
InChI Key: AFHTVHWTYABTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(prop-1-yn-1-yl)picolinate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 5-prop-1-ynylpyridine-2-carboxylate

InChI

InChI=1S/C10H9NO2/c1-3-4-8-5-6-9(11-7-8)10(12)13-2/h5-7H,1-2H3

InChI Key

AFHTVHWTYABTTG-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromopicolinate (0.60 g, 2.77 mmol) in toluene (50 mL) was added tributyl(prop-1-yn-1-yl)stannane (1.01 mL, 3.32 mmol, Sigma Aldrich) and tetrakis(triphenylphosphine)palladium (0.04 g, 0.036 mmol, Strem Chemicals, Inc.). The reaction was stirred overnight at 100° C. The reaction was allowed to cool to rt and concentrated. The residue was adsorbed onto a plug of 10% w/w KF Silica and chromatographed with a silica gel column eluting with a gradient of 10% to 100% EtOAc in hexane, to provide methyl 5-(prop-1-yn-1-yl)picolinate (0.18, 1.05 mmol, 37.8% yield). MS m/z [M+H]+=176.0. Calculated from C10H9NO2: 175.184
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One

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